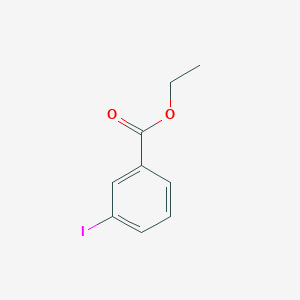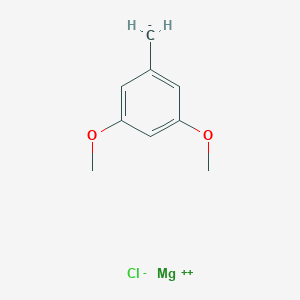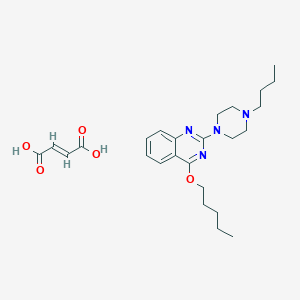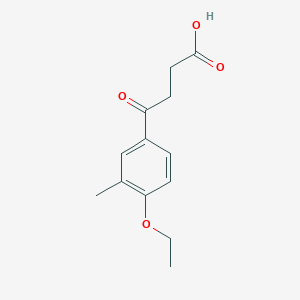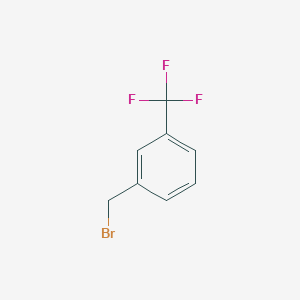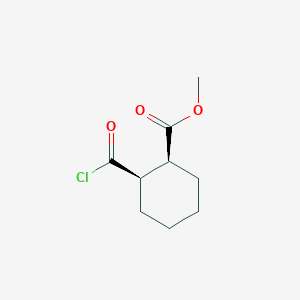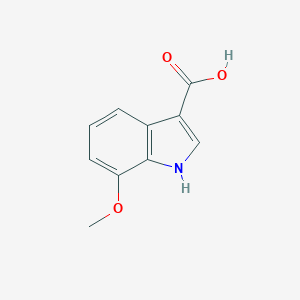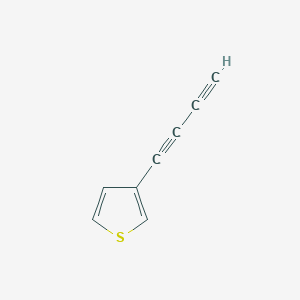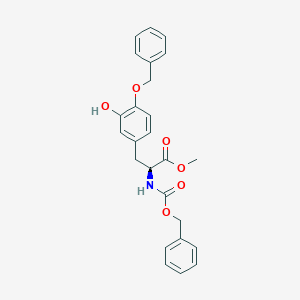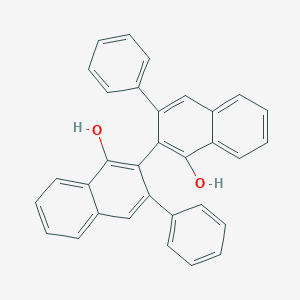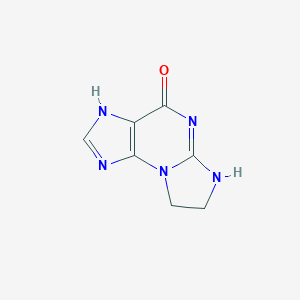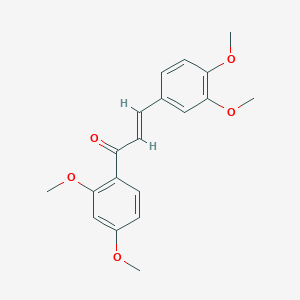
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chalcone, 3,4,2’,4’-tetramethoxy-, is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives, including 3,4,2’,4’-tetramethoxy-chalcone, exhibit a wide range of therapeutic activities such as anticancer, antioxidant, anti-inflammatory, and antiviral properties .
Mecanismo De Acción
Target of Action
Chalcone, 3,4,2’,4’-tetramethoxy-, is a naturally occurring α,β-unsaturated ketone with biological importance . It has been identified as a potential inhibitor of the Mep A efflux pump, which plays a crucial role in combating antibiotic resistance.
Mode of Action
The compound interacts with its target, the Mep A efflux pump, enhancing the efficacy of certain antibiotics like ciprofloxacin. This interaction results in the inhibition of the efflux pump, thereby increasing the intracellular concentration of the antibiotic and enhancing its antimicrobial activity.
Biochemical Pathways
Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They occur as polyphenolic compounds in plants and have been used in traditional medicinal practice for many years . The inhibition of the Mep A efflux pump by Chalcone, 3,4,2’,4’-tetramethoxy-, affects the efflux of antibiotics, a key mechanism of antibiotic resistance.
Pharmacokinetics
Chalcones in general are known to have good bioavailability due to their lipophilic nature .
Result of Action
The primary result of the action of Chalcone, 3,4,2’,4’-tetramethoxy-, is the enhanced efficacy of antibiotics like ciprofloxacin. By inhibiting the Mep A efflux pump, it increases the intracellular concentration of the antibiotic, thereby enhancing its antimicrobial activity.
Métodos De Preparación
The synthesis of chalcone, 3,4,2’,4’-tetramethoxy-, typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for chalcones often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Chalcone, 3,4,2’,4’-tetramethoxy-, undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Chalcone, 3,4,2’,4’-tetramethoxy-, has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: Chalcone derivatives are studied for their biological activities, including their role as antioxidants and anti-inflammatory agents.
Medicine: Chalcone derivatives, including 3,4,2’,4’-tetramethoxy-chalcone, are explored for their anticancer properties.
Comparación Con Compuestos Similares
Chalcone, 3,4,2’,4’-tetramethoxy-, can be compared with other chalcone derivatives such as:
Chalcone, 2’,4’-dihydroxy-: This compound has hydroxyl groups instead of methoxy groups, which can influence its biological activity and solubility.
Chalcone, 4’-methoxy-: This derivative has a single methoxy group, which may result in different pharmacological properties compared to the tetramethoxy derivative.
Chalcone, 2’,4’-dimethoxy-: Similar to the tetramethoxy derivative but with fewer methoxy groups, affecting its reactivity and biological activity.
The uniqueness of chalcone, 3,4,2’,4’-tetramethoxy-, lies in its multiple methoxy groups, which can enhance its stability and bioactivity compared to other chalcone derivatives .
Propiedades
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100753-43-3 |
Source


|
| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
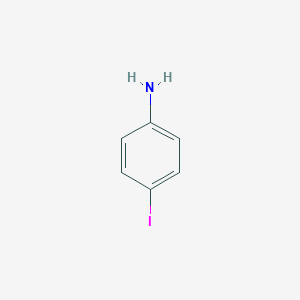
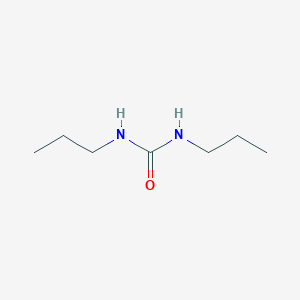
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
